Thermal Cyclization of Pyrazinylhydrazones: This method involves the thermal cyclization of pyrazinylhydrazones onto the carbon atom of the pyrazine ring. This approach has been employed to synthesize 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines [].
Palladium-Catalyzed Heteroannulation: This strategy involves the palladium-catalyzed heteroannulation of suitable precursors, such as 2-amino-3-halopyrazines with alkynes or allenes. This method allows for the introduction of various substituents at the 6- and 7-positions of the 5H-pyrrolo[2,3-b]pyrazine scaffold [].
Gold-Catalyzed Cycloisomerization: This approach utilizes gold catalysts to promote the cycloisomerization of N-benzyl-3-alkynyl-5-arylpyridin(or pyrazin)-2-yl amines, leading to the formation of substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines and 5-benzyl-5H-pyrrolo[2,3-b]pyrazines [].
Palladium-Catalyzed Double Benzyl Isocyanide Insertion and Cross-Dehydrogenative Coupling: This method uses o-pivaloyloximes or o-iodoanilines as substrates and involves oxidative addition of palladium, double isocyanide insertion, and cross-dehydrogenative coupling to produce 5H-pyrrolo[2,3-b]pyrazines and 5H-pyrazino[2,3-b]indoles [].
Inhibition of Kinases: 5H-pyrrolo[2,3-b]pyrazine derivatives have been reported to exhibit potent inhibitory activity against various kinases, including fibroblast growth factor receptors (FGFRs) [] and Janus kinases (JAKs) []. These inhibitors typically bind to the ATP-binding site of the kinase, thereby blocking its activity.
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Certain 5H-pyrrolo[2,3-b]pyrazine derivatives have been identified as activators of the CFTR chloride channel, which is defective in cystic fibrosis []. These compounds are believed to enhance CFTR channel activity by binding to and stabilizing its open conformation.
Anticancer Agents: FGFR inhibitors [] and Cdc7 kinase inhibitors [] based on the 5H-pyrrolo[2,3-b]pyrazine scaffold have shown promising results in preclinical studies.
Cystic Fibrosis Therapeutics: 5H-pyrrolo[2,3-b]pyrazine-based CFTR activators hold potential for treating cystic fibrosis by restoring chloride channel function [, , ].
Anti-inflammatory Agents: JAK inhibitors derived from the 5H-pyrrolo[2,3-b]pyrazine core have demonstrated efficacy in preclinical models of inflammatory diseases [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: